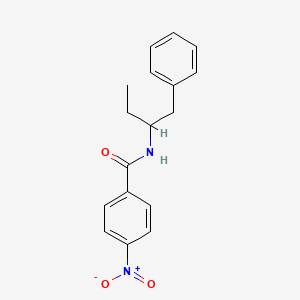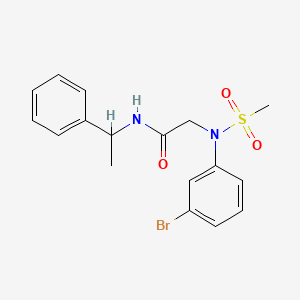![molecular formula C20H20ClN3O2 B5102353 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5102353.png)
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione, commonly known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the late 1980s by Pfizer as a potential drug candidate for the treatment of pain, inflammation, and other medical conditions. CP-55940 is a potent agonist of the cannabinoid receptors, and it has been extensively studied for its pharmacological properties and therapeutic potential.
作用機序
CP-55940 exerts its pharmacological effects by binding to the cannabinoid receptors, which are G protein-coupled receptors located on the cell membrane. The activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. CP-55940 has a high affinity for both CB1 and CB2 receptors, and it has been shown to produce a wide range of pharmacological effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to produce a wide range of biochemical and physiological effects in preclinical studies. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential in the treatment of cancer, epilepsy, and other medical conditions. CP-55940 has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes.
実験室実験の利点と制限
CP-55940 has several advantages for laboratory experiments, including its potency and selectivity for the cannabinoid receptors. It has been extensively studied in preclinical models, and its pharmacological properties are well characterized. However, CP-55940 has some limitations, including its complex synthesis and potential toxicity. It is also a controlled substance, and its use is regulated by law.
将来の方向性
CP-55940 has several potential future directions for research. It has been investigated for its potential in the treatment of cancer, epilepsy, and other medical conditions. Further studies are needed to elucidate its mechanisms of action and to develop more selective and potent analogs. CP-55940 may also have potential applications in the field of drug discovery and development, as a tool compound for the study of the cannabinoid receptors. Overall, CP-55940 is a promising compound for future research and development in the field of pharmacology.
合成法
The synthesis of CP-55940 involves several steps, starting from the reaction of 4-chlorophenylpiperazine with 1-phenyl-2,5-pyrrolidinedione in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of CP-55940 is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
CP-55940 has been extensively studied for its pharmacological properties and therapeutic potential. It is a potent agonist of the cannabinoid receptors, which are widely distributed in the central nervous system and peripheral tissues. CP-55940 has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. It has also been investigated for its potential in the treatment of cancer, epilepsy, and other medical conditions.
特性
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-15-6-8-16(9-7-15)22-10-12-23(13-11-22)18-14-19(25)24(20(18)26)17-4-2-1-3-5-17/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTWXIXPSIUSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5102274.png)

![2-(2,3-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5102294.png)
![4-[(4-methyl-1-phthalazinyl)amino]phenol](/img/structure/B5102303.png)

![2-ethyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5102320.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5102341.png)
![2-[4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5102360.png)
![2-{[2-(2,6-dichlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5102364.png)
![6-amino-3,4-diphenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5102366.png)
![2-(allylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5102368.png)

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5102378.png)
![N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzenesulfonamide](/img/structure/B5102382.png)